molecular formula C55H65F3N10O21 B12387891 (2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-6-(2,4-dinitroanilino)hexanoic acid;2,2,2-trifluoroacetic acid

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-6-(2,4-dinitroanilino)hexanoic acid;2,2,2-trifluoroacetic acid

Cat. No.: B12387891
M. Wt: 1259.2 g/mol
InChI Key: IDHHNDRKPWTJSE-VXJHEXFUSA-N
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Description

The compound “(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-6-(2,4-dinitroanilino)hexanoic acid;2,2,2-trifluoroacetic acid” is a highly complex organic molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, each designed to introduce specific functional groups in a controlled manner. Common synthetic routes may include:

    Peptide Coupling Reactions: Using reagents like EDCI or DCC to form amide bonds.

    Protecting Group Strategies: Employing protecting groups to shield reactive sites during intermediate steps.

    Aromatic Substitution: Introducing aromatic rings through electrophilic or nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of such compounds often involves:

    Solid-Phase Peptide Synthesis (SPPS): A method where the peptide is assembled on a solid support, allowing for easy purification.

    Flow Chemistry: Continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Aromatic substitution reactions to modify the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: KMnO₄, CrO₃

    Reducing Agents: NaBH₄, LiAlH₄

    Catalysts: Pd/C for hydrogenation reactions

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Material Science: Potential use in the development of new materials with unique properties.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its complex structure.

    Protein Binding: May interact with proteins in a specific manner, useful in biochemical studies.

Medicine

    Drug Development: Potential lead compound for the development of new pharmaceuticals.

    Diagnostic Tools: Use in the development of diagnostic assays.

Industry

    Polymer Science: Potential monomer for the synthesis of specialized polymers.

    Agriculture: Use as a precursor for agrochemicals.

Mechanism of Action

The compound’s mechanism of action would depend on its specific interactions with molecular targets. For example:

    Enzyme Inhibition: Binding to the active site of an enzyme, preventing substrate access.

    Receptor Binding: Interaction with cell surface receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Peptides: Similar to other peptides with complex side chains.

    Aromatic Compounds: Shares properties with other aromatic compounds with multiple functional groups.

Uniqueness

    Structural Complexity: The combination of multiple functional groups and aromatic rings makes it unique.

Properties

Molecular Formula

C55H65F3N10O21

Molecular Weight

1259.2 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-6-(2,4-dinitroanilino)hexanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C53H64N10O19.C2HF3O2/c1-27(2)46(60-49(71)38(21-30-11-14-33(64)15-12-30)57-43(65)22-31-23-45(68)82-42-25-34(81-5)16-17-35(31)42)51(73)55-28(3)47(69)59-39(26-44(66)67)48(70)56-29(4)52(74)61-20-8-10-40(61)50(72)58-37(53(75)76)9-6-7-19-54-36-18-13-32(62(77)78)24-41(36)63(79)80;3-2(4,5)1(6)7/h11-18,23-25,27-29,37-40,46,54,64H,6-10,19-22,26H2,1-5H3,(H,55,73)(H,56,70)(H,57,65)(H,58,72)(H,59,69)(H,60,71)(H,66,67)(H,75,76);(H,6,7)/t28-,29-,37-,38-,39-,40-,46-;/m0./s1

InChI Key

IDHHNDRKPWTJSE-VXJHEXFUSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)CC4=CC(=O)OC5=C4C=CC(=C5)OC.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)CC4=CC(=O)OC5=C4C=CC(=C5)OC.C(=O)(C(F)(F)F)O

Origin of Product

United States

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